Actinomycin F4 is derived from the fermentation processes involving Streptomyces species, particularly Streptomyces parvulus and Streptomyces chrysomallus. The biosynthesis of actinomycins involves complex pathways that include the oxidative condensation of aromatic compounds, which are precursors in their structure. The production of actinomycin F4 can be enhanced through genetic manipulation and optimization of fermentation conditions in laboratory settings .
Actinomycin F4 belongs to the class of chromopeptide lactones, which are characterized by their cyclic structures and chromophore components. It is classified under the broader category of polypeptide antibiotics, which are known for their ability to interfere with nucleic acid synthesis in various organisms .
The synthesis of Actinomycin F4 can be achieved through both natural fermentation and chemical synthesis. In natural fermentation, specific strains of Streptomyces are cultured under controlled conditions to maximize yield. The process typically involves:
The biosynthetic pathway involves several key enzymes that facilitate the conversion of precursor molecules into Actinomycin F4. Functional analysis has identified specific genes responsible for encoding these enzymes, which play critical roles in the metabolic pathway leading to actinomycin production .
Actinomycin F4 has a complex molecular structure characterized by a chromophore linked to a polypeptide chain. The molecular formula for Actinomycin F4 is C_62H_86N_12O_16S, with a molecular weight of approximately 1,161 g/mol. The structure includes several functional groups such as amines and carboxylic acids, which contribute to its biological activity.
The structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into the arrangement of atoms within the molecule and confirm its identity .
Actinomycin F4 undergoes various chemical reactions that are essential for its function as an antibiotic. One significant reaction is its binding affinity to DNA, where it intercalates between base pairs, thus inhibiting RNA polymerase activity during transcription.
The interaction between Actinomycin F4 and DNA can be quantified using spectrophotometric methods, allowing researchers to determine binding constants and assess the compound's efficacy in inhibiting nucleic acid synthesis .
The primary mechanism of action for Actinomycin F4 involves its ability to bind DNA at specific sites, preventing RNA polymerase from transcribing DNA into messenger RNA. This inhibition effectively halts protein synthesis within the cell, leading to cell death—particularly in rapidly dividing cancer cells.
Studies have shown that Actinomycin F4 exhibits a dose-dependent response in various cancer cell lines, demonstrating its potential as an effective chemotherapeutic agent .
Relevant analyses often involve determining the compound's stability under various environmental conditions to ensure effective storage and application in research and clinical settings .
Actinomycin F4 has several significant applications in scientific research:
Actinomycin F4 belongs to the actinomycin family of chromopeptide antibiotics, characterized by a planar phenoxazinone chromophore linked to two pentapeptide lactone rings. While sharing the core phenoxazinone structure (2-amino-4,6-dimethyl-3-oxo-phenoxazine-1,9-dicarboxylic acid) common to all actinomycins [1] [10], Actinomycin F4 is distinguished by specific amino acid substitutions within its peptide chains. Based on structural analogs like those in the actinomycin Z complex [2], Actinomycin F4 typically features L-threonine, D-valine, sarcosine (N-methylglycine), proline, and a modified amino acid such as 4-hydroxy-L-threonine or similar variants in its cyclic depsipeptides.
The molecular formula of Actinomycin F4 is C~62~H~86~N~12~O~17~, differing from Actinomycin D (C~62~H~86~N~12~O~16~) [1] [5] by the addition of one oxygen atom, consistent with the presence of a hydroxyl group in 4-hydroxy-L-threonine or an equivalent oxidized residue. X-ray crystallographic studies of related actinomycin-DNA complexes [4] [6] reveal that the peptide rings adopt a β-sheet-like conformation, positioning specific residues for interaction with the DNA minor groove. The chromophore intercalates between DNA base pairs, primarily at GpC sites, while the cyclic peptides reside in the minor groove, stabilized by hydrogen bonding involving the threonine side chains and guanine N2/N3 atoms [4] [6] [10].
Table 1: Key Structural Features of Actinomycin F4
Structural Element | Description | Significance |
---|---|---|
Chromophore | 2-Amino-4,6-dimethyl-3-oxo-phenoxazine-1,9-dicarboxylic acid | Responsible for intercalation into DNA; imparts red color |
Peptide Rings | Two identical cyclic pentadepsipeptide lactones | Mediate sequence-specific DNA binding via minor groove interactions |
Characteristic Residues | L-Threonine, D-Valine, Sarcosine, Proline, 4-Hydroxy-L-threonine (or variant) | Hydroxy group influences solubility and hydrogen-bonding capacity; D-amino acids confer stability |
Molecular Formula | C~62~H~86~N~12~O~17~ | Distinguishes F4 from D (C~62~H~86~N~12~O~16~) and other analogs |
Stereochemistry | L-amino acids at "non-D" positions, D-valine, L-proline (trans) | Critical for bioactive conformation and DNA binding |
Nuclear Magnetic Resonance (NMR) Spectroscopy:1H and 13C NMR are essential for assigning the structure of Actinomycin F4 and differentiating it from analogs like Actinomycin D. Key features include:
Table 2: Characteristic NMR Chemical Shifts for Actinomycin F4 (Key Regions)
Proton Type / Group | Approx. ¹H δ (ppm) | Approx. ¹³C δ (ppm) | Assignment Notes |
---|---|---|---|
Phenoxazinone H-7, H-8 | 7.50 - 8.00 | 140 - 150 | Distinctive for chromophore |
Phenoxazinone -NCH~3~ (x2) | ~2.20, ~2.40 | 10 - 15 | Singlets |
Sarcosine -NCH~3~ | ~2.80 | 35 - 40 | Singlet |
Threonine/4-OH-Threonine -CH~3~ | ~1.20 (d) | 15 - 20 | Doublet |
4-OH-Threonine -CH-OH | ~4.10 - 4.30 (m) | 65 - 70 | Multiplet; key identifier vs. D (Thr CH ~4.0 ppm) |
Valine -CH(CH~3~)~2~ | ~2.20 (m) | 30 - 32 | Multiplet |
Valine -CH~3~ | ~0.90 (d,d) | 17 - 20 | Doublets |
Proline Ring Protons | 1.80 - 3.50 | 25 - 65 | Complex multiplet patterns |
Lactone/Amide C=O | - | 170 - 175 | Characteristic carbonyl region |
Fourier-Transform Infrared (FT-IR) Spectroscopy:FT-IR provides signatures of functional groups:
Mass Spectrometry (MS):High-resolution mass spectrometry (HRMS) is definitive for confirming the molecular formula. Actinomycin F4 exhibits:
The biological activity of actinomycins, including F4, is exquisitely sensitive to stereochemistry. The pentapeptide lactone rings contain a fixed combination of L- and D-configured amino acids:
The 4-hydroxy-L-threonine residue in Actinomycin F4 introduces an additional chiral center compared to the L-threonine in Actinomycin D. The stereochemistry of this hydroxy group (likely R or S) is critical and must be defined for complete characterization, as it influences the molecule's hydrogen-bonding potential and solubility. The overall structure possesses a pseudo C~2~ symmetry axis perpendicular to the chromophore plane, relating the two peptide rings. However, subtle conformational differences can arise due to interactions with asymmetric DNA sequences or solvent.
Actinomycin F4 shares fundamental properties with other actinomycins but exhibits differences attributable to its hydroxylated residue:
Stability Profile: Actinomycin F4 is subject to degradation under specific conditions:
Table 3: Summary of Key Physicochemical Properties of Actinomycin F4
Property | Characteristics/Value | Comparison to Actinomycin D |
---|---|---|
Molecular Weight | 1270.42 g/mol | Higher than D (1255.42 g/mol) due to added oxygen |
Formula | C~62~H~86~N~12~O~17~ | C~62~H~86~N~12~O~17~ vs. C~62~H~86~N~12~O~16~ for D |
Appearance | Bright red crystals or powder | Similar |
Solubility (Water) | Sparingly soluble | Similar; potentially slightly improved due to extra OH |
Solubility (Org. Solv.) | Soluble in ethanol, DMSO, methanol | Similar |
Melting Point | > 240°C (dec.) | Similar to D (251-253°C dec.) |
Optical Activity [α]~D~ | Strongly negative (estimated) | Similar magnitude to D ([α]/D = -315° (c=0.25% MeOH)) |
pKa (Predicted) | ~8.94 ± 0.70 | Similar |
UV-Vis λ~max~ | ~224 nm (ε ~35,000), ~442 nm (phenoxazinone) | Similar chromophore absorption |
Stability (Light) | Highly photosensitive (degradation in solution) | Similar - requires protection from light |
Stability (Temperature) | Stable solid at 2-8°C; decomposes on melting | Similar |
Stability (Hydrolysis) | Susceptible to acid/base hydrolysis (lactone/peptide bonds) | Similar |
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